![molecular formula C24H19N3O4S B2877200 N-benzyl-2-[3-(2-furylmethyl)-2,4-dioxo-3,4-dihydro[1]benzothieno[3,2-d]pyrimidin-1(2H)-yl]acetamide CAS No. 902556-81-4](/img/no-structure.png)

N-benzyl-2-[3-(2-furylmethyl)-2,4-dioxo-3,4-dihydro[1]benzothieno[3,2-d]pyrimidin-1(2H)-yl]acetamide

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

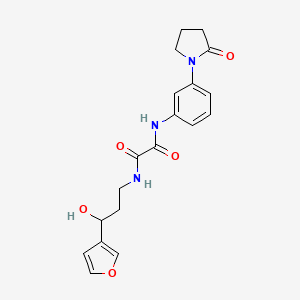

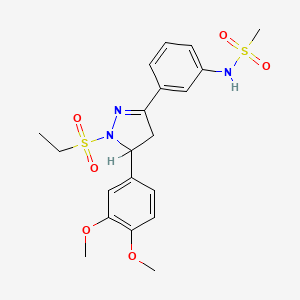

N-benzyl-2-[3-(2-furylmethyl)-2,4-dioxo-3,4-dihydro1benzothieno[3,2-d]pyrimidin-1(2H)-yl]acetamide is a fascinating chemical compound with diverse applications in scientific research. Its unique structure offers potential in drug discovery, material science, and catalysis studies, showcasing its versatility and promising future prospects.

Molecular Structure Analysis

The molecular structure of this compound has been designed to favor π-π stacking and π-delocalization within self-assembled architectures . This suggests that the compound has a planar structure conducive to stacking, which is a common feature in many organic semiconductors.Applications De Recherche Scientifique

Synthesis and Structural Studies

Compounds related to the formula often involve complex syntheses and crystallographic studies to elucidate their structure. For instance, research on similar pyrimidine derivatives includes detailed crystallographic analysis to understand their molecular conformation. Such studies provide insights into the compound's potential interactions with biological targets or materials (S. Subasri et al., 2017). These insights are crucial for tailoring compounds for specific scientific applications, such as drug design or material science.

Biological Activities

Several compounds within the family of pyrimidine derivatives exhibit notable biological activities. For example, thienopyrimidine compounds have been synthesized and tested for their antimicrobial activity, showing potential as therapeutic agents against various bacterial and fungal infections (Nagaraju Kerru et al., 2019). This type of research is fundamental in the development of new antimicrobial agents, especially in the face of rising antibiotic resistance.

Propriétés

| { "Design of the Synthesis Pathway": "The synthesis pathway for N-benzyl-2-[3-(2-furylmethyl)-2,4-dioxo-3,4-dihydro[1]benzothieno[3,2-d]pyrimidin-1(2H)-yl]acetamide involves the condensation of 2-furylmethylamine with 2,4-dioxo-3,4-dihydro[1]benzothieno[3,2-d]pyrimidine-1(2H)-acetic acid, followed by benzyl protection of the resulting amide and subsequent acetylation of the secondary amine.", "Starting Materials": [ "2-furylmethylamine", "2,4-dioxo-3,4-dihydro[1]benzothieno[3,2-d]pyrimidine-1(2H)-acetic acid", "benzyl chloride", "triethylamine", "acetic anhydride", "dichloromethane", "diethyl ether", "sodium bicarbonate", "sodium chloride", "water" ], "Reaction": [ "Step 1: Condensation of 2-furylmethylamine with 2,4-dioxo-3,4-dihydro[1]benzothieno[3,2-d]pyrimidine-1(2H)-acetic acid in dichloromethane using triethylamine as a catalyst to form N-(2-furylmethyl)-2,4-dioxo-3,4-dihydro[1]benzothieno[3,2-d]pyrimidine-1(2H)-acetamide.", "Step 2: Protection of the amide nitrogen with benzyl chloride in the presence of triethylamine in dichloromethane to form N-benzyl-N-(2-furylmethyl)-2,4-dioxo-3,4-dihydro[1]benzothieno[3,2-d]pyrimidine-1(2H)-acetamide.", "Step 3: Acetylation of the secondary amine with acetic anhydride in diethyl ether using sodium bicarbonate as a base to form N-benzyl-2-[3-(2-furylmethyl)-2,4-dioxo-3,4-dihydro[1]benzothieno[3,2-d]pyrimidin-1(2H)-yl]acetamide.", "Step 4: Purification of the final product by recrystallization from a mixture of diethyl ether and water, followed by drying under vacuum." ] } | |

Numéro CAS |

902556-81-4 |

Nom du produit |

N-benzyl-2-[3-(2-furylmethyl)-2,4-dioxo-3,4-dihydro[1]benzothieno[3,2-d]pyrimidin-1(2H)-yl]acetamide |

Formule moléculaire |

C24H19N3O4S |

Poids moléculaire |

445.49 |

Nom IUPAC |

N-benzyl-2-[3-(furan-2-ylmethyl)-2,4-dioxo-[1]benzothiolo[3,2-d]pyrimidin-1-yl]acetamide |

InChI |

InChI=1S/C24H19N3O4S/c28-20(25-13-16-7-2-1-3-8-16)15-26-21-18-10-4-5-11-19(18)32-22(21)23(29)27(24(26)30)14-17-9-6-12-31-17/h1-12H,13-15H2,(H,25,28) |

Clé InChI |

GVFZCDUETPOZME-UHFFFAOYSA-N |

SMILES |

C1=CC=C(C=C1)CNC(=O)CN2C3=C(C(=O)N(C2=O)CC4=CC=CO4)SC5=CC=CC=C53 |

Solubilité |

not available |

Origine du produit |

United States |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![2,3-Dichloro-N-[phenyl(2H-tetrazol-5-yl)methyl]pyridine-4-carboxamide](/img/structure/B2877121.png)

![N-(3-(difluoromethoxy)phenyl)-2-(3-oxo-3,5,6,7-tetrahydro-2H-cyclopenta[c]pyridazin-2-yl)propanamide](/img/structure/B2877122.png)

![Spiro[2.5]octane-2-sulfonyl chloride](/img/structure/B2877129.png)

![N-(5-(N-(2-(7-oxofuro[2,3-c]pyridin-6(7H)-yl)ethyl)sulfamoyl)thiazol-2-yl)acetamide](/img/structure/B2877130.png)

![N-[2,2-Difluoro-2-(6-methoxypyridin-2-yl)ethyl]but-2-ynamide](/img/structure/B2877132.png)

![2-(4-oxo-1-propyl[1,2,4]triazolo[4,3-a]quinoxalin-5(4H)-yl)-N-phenylacetamide](/img/structure/B2877133.png)

![2-((3-(3-methoxyphenyl)-4-oxo-3,4,6,7-tetrahydrothieno[3,2-d]pyrimidin-2-yl)thio)-N-phenylacetamide](/img/structure/B2877135.png)